An In-depth Technical Guide on the Physical Properties of Arylboronic Acids: A Focus on Chloro- and Fluoro-Substituted Phenylboronic Acids
An In-depth Technical Guide on the Physical Properties of Arylboronic Acids: A Focus on Chloro- and Fluoro-Substituted Phenylboronic Acids
Disclaimer: This technical guide addresses the physical properties of chloro- and fluoro-substituted phenylboronic acids. Despite a comprehensive search, no specific experimental data was found for 3-Chloro-2,4-difluorophenylboronic acid . Therefore, this document provides data on structurally similar and commercially available analogs: 3-Chloro-4-fluorophenylboronic acid and 2,4-Difluorophenylboronic acid . The experimental protocols and general applications described herein are broadly applicable to this class of compounds.
This guide is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and application of substituted phenylboronic acids.
Core Physical Properties
Arylboronic acids are a class of organic compounds that are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their physical properties are crucial for their handling, storage, and reactivity. The substitution pattern on the phenyl ring significantly influences these properties.
The table below summarizes the key physical properties of two relevant analogs to 3-Chloro-2,4-difluorophenylboronic acid.
| Property | 3-Chloro-4-fluorophenylboronic acid | 2,4-Difluorophenylboronic acid |
| CAS Number | 144432-85-9[1][2][3][4] | 144025-03-6[5][6][7][8] |
| Molecular Formula | C₆H₅BClFO₂[1][4] | C₆H₅BF₂O₂[5][6][8] |
| Molecular Weight | 174.37 g/mol [4] | 157.91 g/mol [5][6][8] |
| Melting Point | 242-247 °C[2] | 247-250 °C[7] |
| Appearance | White to off-white powder (typical for arylboronic acids) | Off-white to light beige or yellow powder[7][9] |
| Solubility | Soluble in DMSO.[10] Generally, arylboronic acids have low solubility in water. | Limited solubility in water; soluble in organic solvents like DMSO, methanol, and tetrahydrofuran.[9] |
| Purity | ≥95% to 98%[3] | ≥95% to 98%[8] |
| Storage | 2-8°C or Room Temperature[1] | Keep in a dark place, under an inert atmosphere, at room temperature.[5] |
Experimental Protocols
Accurate determination of physical properties is fundamental for the characterization of any chemical compound. Below are detailed methodologies for key experiments.
The melting point is a critical indicator of purity for crystalline solids.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes[11]
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in a fine powder form.[12] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[11][12]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample should be compacted into the sealed end of the tube by tapping the tube or by dropping it through a long glass tube.[13] The packed sample height should be 1-2 mm.[14]
-
Initial Measurement (Rapid Heating): Place the capillary tube in the melting point apparatus. Heat the sample rapidly to get an approximate melting range. This helps in saving time for the accurate measurement.[11][13]
-
Accurate Measurement (Slow Heating): Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[11][13] Place a new capillary with the sample in the apparatus. Heat slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[13]
-
Data Recording: Record the temperature at which the first liquid droplet is observed (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[11] For a pure compound, this range should be narrow (0.5-1.0°C).
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.[15]
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or agitator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of the solid arylboronic acid to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).[15] The presence of excess solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[15]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe fitted with a filter to remove any undissolved particles. Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[15]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.
Applications in Drug Discovery and Organic Synthesis
Substituted phenylboronic acids are pivotal building blocks in medicinal chemistry and materials science. The nature and position of the substituents (like chloro and fluoro groups) can significantly alter the electronic properties, lipophilicity, and metabolic stability of the final molecule, making them valuable for tuning the pharmacological profile of drug candidates.[16]
The primary application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[17][18][19] This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals.
The use of substituted arylboronic acids allows for systematic modification of a lead compound to optimize its properties. The chloro and fluoro substituents can influence factors like binding affinity to a biological target, membrane permeability, and metabolic stability.
References
- 1. aobchem.com [aobchem.com]
- 2. 3-Chloro-4-fluorophenylboronic acid | 144432-85-9 [chemicalbook.com]
- 3. jrmedichem.com [jrmedichem.com]
- 4. scbt.com [scbt.com]
- 5. 144025-03-6|2,4-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]
- 6. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]
- 8. 144025-03-6 | 2,4-Difluorophenylboronic acid - Moldb [moldb.com]
- 9. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. almaaqal.edu.iq [almaaqal.edu.iq]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. benchchem.com [benchchem.com]
- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. rose-hulman.edu [rose-hulman.edu]
